molecular formula C15H24N2 B1372559 2-(Aminomethyl)-N-cyclohexyl-N-ethylaniline CAS No. 1021237-25-1

2-(Aminomethyl)-N-cyclohexyl-N-ethylaniline

Cat. No.: B1372559
CAS No.: 1021237-25-1
M. Wt: 232.36 g/mol
InChI Key: BZSMVCLROJQTER-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-N-cyclohexyl-N-ethylaniline is an organic compound that features a unique structure combining an aminomethyl group with a cyclohexyl and ethylaniline moiety

Scientific Research Applications

2-(Aminomethyl)-N-cyclohexyl-N-ethylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

While specific safety data for “2-(Aminomethyl)-N-cyclohexyl-N-ethylaniline” is not available, it’s generally important to ensure adequate ventilation, avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation when handling similar chemical compounds .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(Aminomethyl)-N-cyclohexyl-N-ethylaniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as monoamine oxidase (MAO) and cytochrome P450, influencing their activity. The nature of these interactions often involves the inhibition or activation of these enzymes, which can lead to changes in metabolic pathways and cellular processes . Additionally, this compound can bind to specific proteins, altering their conformation and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways . Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell . Its impact on cellular metabolism includes changes in the flux of metabolic pathways and the levels of key metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves its binding interactions with biomolecules such as enzymes and receptors. For example, this compound can inhibit the activity of monoamine oxidase by binding to its active site, preventing the breakdown of neurotransmitters . Additionally, this compound can activate or inhibit other enzymes, leading to changes in metabolic pathways and cellular processes. These interactions can also result in changes in gene expression, as the compound can influence the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, which may result in altered cellular function . In vivo studies have also indicated that the compound can have long-term effects on tissue function and overall organismal health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular and tissue function. As the dosage increases, the effects become more pronounced . High doses of this compound can lead to toxic or adverse effects, including cellular damage and organ dysfunction . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. For instance, this compound can influence the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites and intermediates in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carriers and other transport proteins . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of the compound within tissues can also be affected by its interactions with plasma proteins and other extracellular binding partners.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on the presence of targeting signals and post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biological activity. For example, its presence in the nucleus may allow it to interact with transcription factors and other nuclear proteins, affecting gene expression and cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-N-cyclohexyl-N-ethylaniline typically involves the reaction of cyclohexylamine with ethylaniline in the presence of formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Cyclohexylamine and Ethylaniline Reaction: Cyclohexylamine is reacted with ethylaniline in the presence of formaldehyde.

    Reaction Conditions: The reaction is typically conducted at room temperature with a suitable solvent such as ethanol or methanol.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-N-cyclohexyl-N-ethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aniline derivatives.

Comparison with Similar Compounds

Similar Compounds

    Aminomethyl propanol: An organic compound with similar aminomethyl functionality.

    Cyclohexylamine: Shares the cyclohexyl moiety.

    Ethylaniline: Contains the ethylaniline structure.

Uniqueness

2-(Aminomethyl)-N-cyclohexyl-N-ethylaniline is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(aminomethyl)-N-cyclohexyl-N-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-2-17(14-9-4-3-5-10-14)15-11-7-6-8-13(15)12-16/h6-8,11,14H,2-5,9-10,12,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSMVCLROJQTER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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